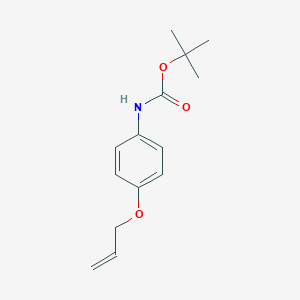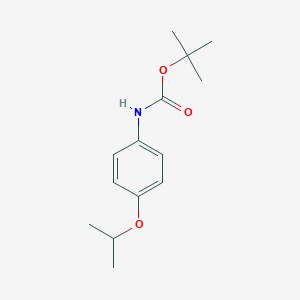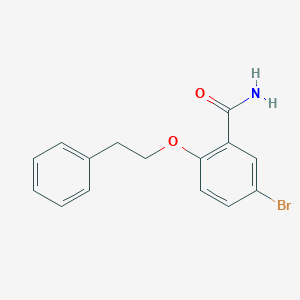
N,N-diallyl-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DAS is a sulfonamide compound that was first synthesized in the 1950s and has since been used as a herbicide and fungicide. However, its potential use in scientific research has only recently been explored. DAS has been found to have a unique mechanism of action that makes it a promising tool for studying various biological processes.
Mécanisme D'action
DAS binds to specific amino acid residues on proteins, primarily cysteine and lysine, through a process called alkylation. This disrupts the protein's structure and function, leading to changes in biological processes that the protein is involved in.
Biochemical and Physiological Effects:
DAS has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. DAS has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DAS in lab experiments is its specificity. It can be used to target specific proteins and disrupt their interactions, allowing researchers to study the effects of these interactions on biological processes. However, DAS can also have off-target effects, making it important to use appropriate controls in experiments. Additionally, DAS is not suitable for use in vivo due to its toxicity.
Orientations Futures
There are several potential future directions for research on DAS. One area of interest is the development of more specific and potent analogs of DAS that can be used to target specific proteins with greater precision. Another area of interest is the use of DAS as a tool for studying protein-protein interactions in complex biological systems, such as cells and tissues. Finally, there is potential for the use of DAS in the development of new therapeutics for diseases such as cancer and neurodegenerative disorders.
In conclusion, DAS is a promising tool for studying various biological processes due to its unique mechanism of action and specificity. While there are limitations to its use in lab experiments, there are several potential future directions for research on DAS that could lead to important discoveries in the field of biology.
Méthodes De Synthèse
The synthesis of DAS involves the reaction of 4-chlorobenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
DAS has been found to have several potential applications in scientific research. One of its most promising uses is as a tool for studying protein-protein interactions. DAS can bind to specific amino acid residues on proteins and disrupt their interactions, allowing researchers to study the effects of these interactions on various biological processes.
Propriétés
Formule moléculaire |
C12H14ClNO2S |
|---|---|
Poids moléculaire |
271.76 g/mol |
Nom IUPAC |
4-chloro-N,N-bis(prop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C12H14ClNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2 |
Clé InChI |
IFGFZPYWIAFNPW-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)

![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)



![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
